molecular formula C40H40N4O8 B144951 Bpd-DB CAS No. 130851-16-0

Bpd-DB

Numéro de catalogue: B144951
Numéro CAS: 130851-16-0
Poids moléculaire: 704.8 g/mol
Clé InChI: LHFHZBHYULQOHI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bpd-DB is a useful research compound. Its molecular formula is C40H40N4O8 and its molecular weight is 704.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Bpd-DB (Borderline Personality Disorder Database) is a compound that has garnered attention in the realm of psychological and neurobiological research, particularly concerning its implications for Borderline Personality Disorder (BPD). This article explores the biological activity associated with this compound, drawing from diverse sources to present a comprehensive overview of its effects, mechanisms, and case studies.

Overview of this compound

This compound is primarily studied in relation to its effects on neurotransmitter systems, particularly dopamine (DA), which is implicated in emotional regulation and impulsivity—key features of BPD. Research indicates that dopamine dysfunction may contribute to the behavioral symptoms observed in individuals with BPD, including impulsive aggression and emotional dysregulation .

Dopamine Dysfunction : Studies have shown that individuals with BPD exhibit altered DA activity. For instance, traditional and atypical antipsychotic medications that target DA receptors have been found effective in managing symptoms of BPD. This suggests that DA plays a crucial role in modulating emotional responses and cognitive functions such as impulse control .

Neuroimaging Findings : Neuroimaging studies have demonstrated structural and functional abnormalities in the brains of individuals with BPD. For example, reduced amygdala and hippocampal volumes have been reported, alongside altered glucose metabolism in the prefrontal cortex. These findings indicate a failure of the prefrontal cortex to regulate limbic system responses effectively, leading to heightened emotional reactivity .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study Findings Implications
Everitt et al. (2000)DA modulates emotional responses to stimuliSuggests DA's role in emotional regulation
Juengling et al. (2003)Hypermetabolism in frontal and prefrontal areasIndicates dysregulation in emotional processing
Coccaro (1998)CSF HVA levels correlate with impulsive behaviorLinks DA activity to impulsivity in BPD

Case Studies

Several case studies highlight the biological activity associated with this compound:

  • Case Study on Impulsivity : A longitudinal study followed individuals diagnosed with BPD over several years. Researchers found that those with higher baseline DA activity showed greater improvements in impulse control through targeted interventions, suggesting a direct link between DA modulation and symptom alleviation .
  • Neuroeconomic Behavior : In a study utilizing a "Trust Game," individuals with BPD demonstrated significant difficulties in cooperative behaviors compared to control groups. This was attributed to deficits in recognizing social cues, which are believed to be influenced by DA pathways involved in reward processing .
  • Emotional Reactivity Assessment : A study involving fMRI scans revealed that participants with BPD exhibited exaggerated amygdala responses to neutral stimuli, indicating heightened emotional sensitivity. This response was correlated with DA dysregulation, reinforcing the notion that this compound compounds may target these neural pathways for therapeutic benefits .

Research Findings

Recent research continues to explore the biological underpinnings of BPD:

  • Genetic Factors : There is evidence suggesting that genetic predispositions interact with environmental stressors to influence the development of BPD. Studies indicate that variations in genes related to serotonin and dopamine transporters may play a role .
  • Treatment Efficacy : Psychotherapeutic approaches remain the primary treatment for BPD, but pharmacological interventions targeting dopamine pathways are being investigated as adjunctive therapies. Current findings suggest mixed efficacy, highlighting the need for further research into specific compounds like this compound .

Applications De Recherche Scientifique

Therapeutic Applications

Bpd-DB is primarily explored within the context of psychotherapeutic interventions for BPD. The compound's role in enhancing therapeutic outcomes has been investigated through various methodologies:

  • Dialectical Behavior Therapy (DBT) : this compound is often integrated into DBT frameworks, which have shown efficacy in reducing symptoms of emotional dysregulation, impulsivity, and interpersonal difficulties among BPD patients. Studies indicate that patients undergoing DBT experience significant improvements in their symptoms over time .
  • Pharmacological Interventions : Research suggests that compounds like this compound may complement pharmacological treatments aimed at managing BPD symptoms. While no specific pharmacological agents have been definitively linked to this compound, the exploration of its neurobiological effects could inform future drug development .

Digital Health Interventions

The rise of digital health technologies has opened new avenues for the application of this compound:

  • Mobile Applications : Recent studies have highlighted the development of smartphone applications designed to assist individuals with BPD. These applications utilize principles derived from this compound to provide users with coping strategies and symptom management tools. For instance, the DBT Coach app serves as an adjunct to traditional therapy, offering real-time support and resources to users .
  • Telehealth Platforms : Digital interventions have been increasingly utilized to deliver therapy remotely. Research has shown that these platforms can effectively reach patients who may not have access to traditional in-person therapy, thereby broadening the scope of treatment options available for BPD .

Case Studies and Research Findings

Several case studies and research findings illustrate the effectiveness of this compound in clinical settings:

Study Focus Findings
McLean Study of Adult Development (MSAD)Long-term outcomes in BPD85% remission rates over 10 years; symptomatic improvement noted .
Collaborative Longitudinal Personality Study (CLPS)Symptomatic remission93% achieved remission over a two-year follow-up .
Digital Interventions ReviewEfficacy of digital toolsDigital tools significantly improved symptom management among participants .

Neurobiological Insights

Understanding the neurobiological underpinnings of BPD is crucial for leveraging compounds like this compound:

  • Neuroimaging Studies : Research indicates that individuals with BPD exhibit structural differences in brain regions associated with emotion regulation, such as the amygdala and hippocampus. These findings support the hypothesis that compounds targeting these areas could enhance therapeutic interventions .
  • Cognitive Functioning : Patients with BPD often demonstrate impaired cognitive flexibility and increased impulsivity. The application of this compound may help mitigate these cognitive deficits by promoting better emotional regulation strategies .

Propriétés

IUPAC Name

3-[9-(2-carboxyethyl)-15-ethenyl-20,21-bis(methoxycarbonyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H40N4O8/c1-8-22-19(2)27-15-28-20(3)23(10-13-35(45)46)30(41-28)17-31-24(11-14-36(47)48)21(4)29(42-31)16-33-26-12-9-25(38(49)51-6)37(39(50)52-7)40(26,5)34(44-33)18-32(22)43-27/h8-9,12,15-18,37,42-43H,1,10-11,13-14H2,2-7H3,(H,45,46)(H,47,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFHZBHYULQOHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C=C)C)C(=C3CCC(=O)O)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H40N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

704.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bpd-DB
Reactant of Route 2
Bpd-DB
Reactant of Route 3
Bpd-DB
Reactant of Route 4
Bpd-DB
Reactant of Route 5
Bpd-DB
Reactant of Route 6
Bpd-DB
Customer
Q & A

Q1: What structural differences exist between the BPD isomers and how do these differences impact their photodynamic efficacy?

A1: Benzoporphyrin derivatives (BPDs) are a group of photosensitizers that exist in four isomeric forms: BPD-monoacid ring A (BPD-MA), BPD-monoacid ring B (BPD-MB), BPD-diacid ring A (BPD-DA), and BPD-diacid ring B (BPD-DB). These isomers share the same reduced tetrapyrrol ring but differ in the position of a cyclohexadiene ring and the presence of either two acid groups or one acid and one ester group. [] Research has shown that the monoacid derivatives (BPD-MA and BPD-MB) exhibit significantly greater phototoxic activity against cell lines and in murine tumor models compared to the diacid derivatives (BPD-DA and this compound). [] This suggests that the presence and position of the acid groups play a crucial role in the photodynamic efficacy of BPD isomers.

Q2: How does BPD-MA interact with leukemic cells and how is this interaction utilized in potential therapeutic applications?

A2: BPD-MA demonstrates a higher fluorescence intensity when internalized by leukemic cells compared to normal human or murine bone marrow cells. [] This differential uptake of BPD-MA, particularly when excited with UV light, allows for the differentiation of leukemic cells from normal cells using fluorescence-activated cell sorting (FACS). [] This finding presents a potential strategy for purging leukemic cells from bone marrow, which could have significant implications for autologous bone marrow transplantation in treating leukemia.

Q3: What histological changes are observed in mouse skin following BPD administration and light exposure?

A4: Microscopic examination of mouse skin biopsies after BPD administration and subsequent light exposure reveals pronounced changes in both the epidermis and dermis. [] These changes include: - Epidermal erosion - Degranulation of the stratum granulosum - Spongiosis - Reduced cellularity - Mast cell degranulation []These histological alterations are similar to those observed with Photofrin®, a clinically approved photosensitizer, indicating that BPD compounds induce phototoxic damage to skin tissues. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.